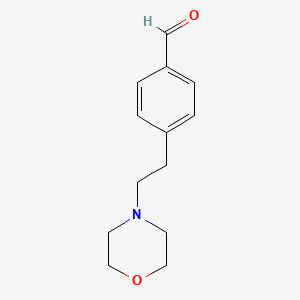
2-(4-Ethylphenoxy)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further connected to an ethane-1-thiol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 2-(4-Ethylphenoxy)ethane-1-thiol, can be achieved through several methods. One classical approach involves the reaction of arenes with sulfur or its inorganic derivatives. For instance, thiophenol can be synthesized using elemental sulfur and anhydrous aluminum chloride, which react with benzene at elevated temperatures . Another method involves the use of aryl magnesium halides with elemental sulfur, followed by decomposition with diluted acids or water .
Industrial Production Methods
In industrial settings, the synthesis of aromatic thiols often employs high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . Additionally, the use of CuI-catalyzed cross-coupling reactions with elemental sulfur has been explored, allowing for the conversion of aryl iodides, bromides, and chlorides to the corresponding aryl thiols in good to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Thiols are known to readily oxidize to form disulfides, sulfinic acids, and sulfonic acids due to the multiple oxidation states of sulfur .
Common Reagents and Conditions
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents such as molecular bromine or iodine in the presence of a base.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as hydrochloric acid and zinc.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides.
Major Products Formed
The major products formed from the oxidation of this compound include disulfides, sulfinic acids, and sulfonic acids . The reduction of disulfides yields the original thiol compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenoxy)ethane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metal ions and can act as nucleophiles in biochemical reactions . The compound’s phenoxy group may also contribute to its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenol: Similar to 2-(4-Ethylphenoxy)ethane-1-thiol, thiophenol contains a thiol group attached to an aromatic ring.
2-Phenoxyethanol: This compound shares the phenoxyethane structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both the ethylphenoxy and thiol groups, which confer distinct chemical properties and reactivity. Its combination of aromatic and thiol functionalities makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
YEEXJZFBWUQGGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)




![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)






![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)

